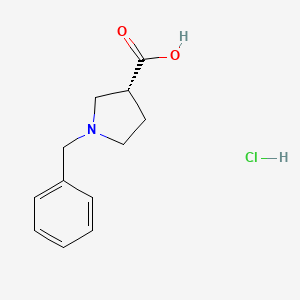

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-pyrrolidine-3-carboxylic acid.

Benzylation: The carboxylic acid group is protected, and the nitrogen atom in the pyrrolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The protecting group on the carboxylic acid is removed under acidic conditions to yield ®-1-Benzylpyrrolidine-3-carboxylic acid.

Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization Reactions

The carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions.

Mechanistic Insights :

-

Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

-

Amidation involves conversion to the acyl chloride intermediate before reacting with amines.

Pyrrolidine Ring Modifications

The secondary amine in the pyrrolidine ring (as the hydrochloride salt) undergoes alkylation and acylation.

Key Observations :

-

Steric hindrance from the benzyl group reduces reaction rates compared to unsubstituted pyrrolidines .

-

The hydrochloride salt requires neutralization (e.g., with NaHCO₃) before alkylation .

C–H Bond Functionalization

The compound undergoes palladium-catalyzed C(sp³)–H activation for regioselective arylation.

| Reaction Conditions | Arylating Agent | Product | Diastereoselectivity | References |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%), 1-iodo-3-nitrobenzene, 110°C, 21 h | Aryl iodide | (R)-1-benzyl-3-aryl-pyrrolidine-3-carboxylic acid | >90% cis |

Mechanism :

-

The 8-aminoquinoline directing group coordinates with Pd to form a palladacycle intermediate .

-

Oxidative addition of the aryl iodide followed by reductive elimination yields the cis-diastereomer (Fig. 1) .

Reductive Transformations

The benzyl group can be removed via hydrogenolysis.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C (10 wt%), EtOH | (R)-pyrrolidine-3-carboxylic acid | 85–90% |

Applications :

-

This deprotection step is critical for synthesizing bioactive molecules targeting neurotransmitter receptors .

Oxidation Reactions

The carboxylic acid group can be oxidized under controlled conditions.

| Reagents | Product | Selectivity | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 0°C | (R)-1-benzylpyrrolidine-3-carboxylic acid ketone derivative | Partial overoxidation observed |

Limitations :

-

Overoxidation of the pyrrolidine ring may occur, necessitating precise temperature control.

Suzuki–Miyaura Coupling

The benzyl group’s aromatic ring participates in cross-coupling reactions.

| Conditions | Boronic Acid | Product | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Fluorophenylboronic acid | (R)-1-(4-fluorobenzyl)pyrrolidine-3-carboxylic acid | 75–82% |

Utility :

Enzymatic Resolution

Racemic mixtures of the compound can be resolved using lipases.

| Enzyme | Substrate | Selectivity (ee) | References |

|---|---|---|---|

| Candida antarctica lipase B | Racemic ester | >99% (R)-enantiomer |

Industrial Relevance :

Wissenschaftliche Forschungsanwendungen

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral building block with applications in pharmaceutical development, analytical chemistry, biochemical research, material science, and drug formulation . It is widely utilized in research .

Scientific Research Applications

This compound serves as an important intermediate in synthesizing pharmaceuticals, especially for drugs targeting neurological disorders . It is also used as a reference standard in analytical methods like HPLC and GC for accurate quantification of similar compounds in complex mixtures . Researchers use this compound to study its effects on neurotransmitter systems, contributing to a better understanding of brain function and potential treatments for mental health conditions . Its unique properties make it useful in developing novel materials, particularly in creating polymers with specific functionalities for various applications . Additionally, this compound can enhance the solubility and bioavailability of certain drugs, making it a valuable component in formulation science for improving therapeutic efficacy .

Pharmaceutical Development

This compound is an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are useful as starting materials or intermediates for preparing pharmaceutically active compounds, especially for treating central nervous system disorders . Branched alkyl pyrrolidines are useful as agents in treating epilepsy, faintness attacks, hypokinesia, cranial traumas, and improving cerebral functions and are also useful in geriatric patients . The disorders include convulsions such as in epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, inflammatory disorders such as arthritis, irritable bowel syndrome, and neuropathological disorders . Neurodegenerative disorders are, for example, Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis . These also cover treating neurodegenerative disorders termed acute brain injury, including stroke, head trauma, and asphyxia .

Analytical Chemistry

This compound is used as a reference standard in analytical methods, such as HPLC and GC, ensuring accurate quantification of similar compounds in complex mixtures .

Biochemical Research

Researchers employ this compound to study its effects on neurotransmitter systems, contributing to a better understanding of brain function and potential treatments for mental health conditions .

Material Science

Its unique properties make it useful in developing novel materials, particularly in creating polymers with specific functionalities for various applications .

Drug Formulation

Wirkmechanismus

The mechanism by which ®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

- ®-1-Benzylpyrrolidine-2-carboxylic acid hydrochloride

- ®-1-Benzylpyrrolidine-4-carboxylic acid hydrochloride

Uniqueness

®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the position of the carboxylic acid group on the pyrrolidine ring. This configuration can result in different biological activities and chemical reactivities compared to its isomers.

Conclusion

®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a versatile compound with significant applications in various fields of research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules, the study of biological systems, and the development of new pharmaceuticals.

Biologische Aktivität

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 239.72 g/mol

- CAS Number : 1193390-19-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid side chains in proteins.

- π-π Interactions : The benzyl moiety may engage in π-π stacking with aromatic residues, influencing protein conformation and function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential use as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. In a study involving A549 human lung cancer cells, this compound demonstrated a reduction in cell viability, suggesting its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-1-Benzylpyrrolidine-3-carboxylic acid | 21.2 | A549 |

| 5-Fluorobenzimidazole derivative | 16.1 | A549 |

| Control | >100 | A549 |

Case Studies

- Antimicrobial Screening : A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against S. aureus and E. coli .

- Anticancer Efficacy : Another study focused on the anticancer potential of this compound in different cancer cell lines, revealing that it significantly reduced cell viability in A549 cells compared to untreated controls. This suggests its potential role in cancer therapy as a lead compound for further development .

Eigenschaften

IUPAC Name |

(3R)-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWISXSUMOTUQQ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673774 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082055-65-9 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.